Differential Inhibition of Tumor-Associated Carbonic Anhydrase XII: Umbelliprenin vs. Auraptene
Umbelliprenin demonstrates superior potency as an inhibitor of the tumor-associated isoform human carbonic anhydrase XII (hCA XII). In a comparative screening of multiple coumarins isolated from Magydaris pastinacea, umbelliprenin was identified as the most potent inhibitor of hCA XII, with a Ki of 5.7 nM, while being completely inactive against ubiquitous cytosolic isoforms hCA I and II (Ki > 10,000 nM) [1]. This level of potency and isoform selectivity surpasses that reported for auraptene, which showed a Ki of approximately 30 nM against hCA XII in a related study [2].
| Evidence Dimension | Inhibition potency (Ki) against human Carbonic Anhydrase XII (hCA XII) |
|---|---|
| Target Compound Data | Ki = 5.7 nM |
| Comparator Or Baseline | Auraptene (AUR): Ki = ~30 nM |
| Quantified Difference | Umbelliprenin is approximately 5-fold more potent than auraptene against hCA XII |
| Conditions | In vitro enzyme inhibition assay; isolated human CA isoforms |
Why This Matters
For research targeting the tumor microenvironment and hypoxia, umbelliprenin's nanomolar potency against hCA XII offers a quantifiably stronger tool compound compared to auraptene, enabling more effective modulation of this cancer-relevant target.
- [1] Fois, B., et al. (2020). Coumarins from Magydaris pastinacea as inhibitors of the tumour-associated carbonic anhydrases IX and XII: isolation, biological studies and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 500-510. View Source
- [2] Maresca, A., et al. (2010). Inhibition of carbonic anhydrase isoforms I, II, IX, and XII with natural and synthetic coumarins. Bioorganic & Medicinal Chemistry Letters, 20(23), 7215-7218. View Source
